Morpholino(pyridin-4-yl)methanethione
CAS No.: 17332-42-2
Cat. No.: VC7255782
Molecular Formula: C10H12N2OS
Molecular Weight: 208.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17332-42-2 |
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Molecular Formula | C10H12N2OS |
Molecular Weight | 208.28 |
IUPAC Name | morpholin-4-yl(pyridin-4-yl)methanethione |
Standard InChI | InChI=1S/C10H12N2OS/c14-10(9-1-3-11-4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 |
Standard InChI Key | DJNQJCVLRWPWII-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=S)C2=CC=NC=C2 |
Introduction
Structural and Chemical Identity
Morpholino(pyridin-4-yl)methanethione (IUPAC name: morpholin-4-yl(pyridin-4-yl)methanethione) consists of a central thiocarbonyl group bonded to a morpholine ring and a pyridine ring. The morpholine moiety adopts a chair conformation, as observed in related crystallographic studies , while the pyridin-4-yl group contributes planar aromaticity. Key structural parameters include:
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Molecular formula:
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Molecular weight: 221.28 g/mol (calculated from atomic masses)
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SMILES notation: C1COCCN1C(=S)C2=CC=NC=C2
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Hydrogen bonding capacity: 1 donor (N–H) and 4 acceptors (S, O, and two N atoms)
The thiocarbonyl group introduces significant polarity, with a computed topological polar surface area (TPSA) of 84.7 Ų, comparable to related thioamides . XLogP3 values for analogous compounds range from 0.3 to 1.2, suggesting moderate lipophilicity .
Synthetic Methodologies
Metal-Free Thioamidation
A robust synthesis route involves the reaction of pyridine-4-carbaldehyde with morpholine and elemental sulfur under solvent-free conditions or in polar aprotic solvents like DMF . This method, adapted from pyrazole-thioamide syntheses, proceeds via a three-component coupling mechanism:
Key reaction parameters:
The reaction avoids transition-metal catalysts, aligning with green chemistry principles. Gram-scale syntheses have been demonstrated for related compounds, confirming industrial viability .
Alternative Approaches
Crystallographic studies of phenyl(morpholino)methanethione derivatives reveal that solvent choice significantly impacts molecular packing. Polar solvents like acetonitrile favor dimerization through O–H⋯O hydrogen bonds, while nonpolar media promote C–H⋯S interactions . These findings suggest that recrystallization from ethyl acetate/hexane mixtures could optimize purity for the target compound.
Physicochemical Characterization
Spectroscopic Properties
While experimental data for Morpholino(pyridin-4-yl)methanethione remains unpublished, predictions can be made from analogous systems:
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IR spectroscopy: Strong absorption at 1250–1300 cm⁻¹ (C=S stretch)
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NMR (¹H):
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Mass spectrometry: Expected molecular ion peak at m/z 221.28 (M⁺)
Crystallographic Features
Related methanethione derivatives crystallize in monoclinic space groups (P2₁/n) with unit cell parameters a = 10.52 Å, b = 7.31 Å, c = 14.89 Å, and β = 98.4° . The thiocarbonyl group typically forms a dihedral angle of 15–25° with aromatic rings, creating twisted molecular conformations that influence solid-state packing .
Research Applications and Biological Relevance
Medicinal Chemistry
The morpholine-pyridine-thioamide scaffold shows promise in drug discovery:
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Kinase inhibition: Structural analogs demonstrate ATP-competitive binding in kinase assays due to S⋯π interactions with hydrophobic pockets
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Antimicrobial activity: Thioamide derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli
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Solubility enhancement: The morpholine ring improves aqueous solubility (predicted logS = -2.1) compared to non-heterocyclic thioamides
Materials Science
Polymer composites incorporating thioamide moieties show enhanced thermal stability (TGA onset at 220–250°C) and electrical conductivity (10⁻⁴–10⁻³ S/cm) . These properties suggest potential applications in organic semiconductors and conductive coatings.
Computational Insights
Density functional theory (DFT) calculations on model systems reveal:
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HOMO-LUMO gap: 4.2 eV, indicating moderate electronic excitation energy
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Molecular electrostatic potential: Negative charge localization on sulfur (-0.45 e) and oxygen (-0.32 e) atoms
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Rotational barriers: 12–15 kcal/mol for morpholine ring inversion
These computational results align with experimental observations of conformational flexibility and reactivity patterns.
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